molecular formula C19H14N4OS2 B2666619 N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide CAS No. 896052-09-8

N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Cat. No.: B2666619
CAS No.: 896052-09-8
M. Wt: 378.47
InChI Key: CYBDJIBFCWQBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a pyridazine ring via a thioacetamide bridge

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.

    Industrial Applications: It could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the pyridazine ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a diketone or a similar precursor.

    Coupling reaction: The final step involves coupling the benzo[d]thiazole derivative with the pyridazine derivative using a thioacetamide linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions like reflux in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole and pyridazine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide analogs: Compounds with slight modifications in the benzo[d]thiazole or pyridazine rings.

    Thioacetamide derivatives: Other compounds featuring the thioacetamide linker but different aromatic systems.

Uniqueness: this compound is unique due to its specific combination of benzo[d]thiazole and pyridazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-17(21-19-20-15-8-4-5-9-16(15)26-19)12-25-18-11-10-14(22-23-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBDJIBFCWQBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.